N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that features a unique structure combining a benzodioxole moiety, a pyrimidoindole core, and a fluoro-substituted benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . These structures are crucial for cell division and are therefore a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with tubulin and disrupting microtubule assembly, it interferes with the normal progression of mitosis . This leads to cell cycle arrest at the S phase and the induction of apoptosis .
Pharmacokinetics
The compound’s anticancer activity against various cancer cell lines has been evaluated , suggesting that it has sufficient bioavailability to exert its effects.
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This is achieved through its interaction with tubulin and the subsequent disruption of microtubule assembly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Pyrimidoindole Core: This involves the cyclization of appropriate precursors, often using palladium-catalyzed C-N cross-coupling reactions.
Introduction of the Fluoro-Benzyl Group: This step can be performed using a nucleophilic substitution reaction where a benzyl halide is reacted with a fluorinating agent.
Final Coupling: The final step involves coupling the benzodioxole moiety with the pyrimidoindole core using an acylation reaction to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrimidoindole core can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones derived from the benzodioxole moiety.
Reduction: Alcohols derived from the pyrimidoindole core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar core structure and have been studied for their anticancer properties.
Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Another compound with a benzodioxole moiety, used in various chemical applications.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is unique due to its combination of a benzodioxole moiety, a pyrimidoindole core, and a fluoro-substituted benzyl group, which together contribute to its potent biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O4/c27-17-6-8-20-19(10-17)24-25(26(33)30(14-28-24)12-16-4-2-1-3-5-16)31(20)13-23(32)29-18-7-9-21-22(11-18)35-15-34-21/h1-11,14H,12-13,15H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZAEQARFFLMSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C=C(C=C4)F)C5=C3C(=O)N(C=N5)CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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